molecular formula C18H14BrN3O2S B2442585 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide CAS No. 864975-96-2

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

Cat. No. B2442585
CAS RN: 864975-96-2
M. Wt: 416.29
InChI Key: IWKINDYFVXMHMD-UZYVYHOESA-N
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Description

“(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide” is a chemical compound with the molecular formula C17H15BrN2O2S . It is a derivative of benzo[d]thiazol , a heterocyclic compound that is part of many biologically active molecules .

Scientific Research Applications

Cytotoxic Activity

The compound has shown promising cytotoxic activity. It has been evaluated for its in vitro cytotoxic activity against two human cancer cell lines, MCF-7 and HeLa . The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin .

Antibacterial Activity

The compound has also been studied for its antibacterial activity. The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .

Pesticidal Properties

A series of novel b-naphthol derivatives containing benzothiazolylamino and various heteroaryl groups were efficiently synthesised via Betti reaction. The bioassay results showed that most of the synthesised compounds exhibited favourable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .

Insecticidal Potentials

The compound has shown significant insecticidal potentials. Compounds 8b, 8f, 8g, 8j, 8k, 8n, and 8o possessed LC50 values of 0.0988 –5.8864mg L 1 against diamondback moth .

Acaricidal Properties

Some compounds also displayed lethality rates of 30 –90% against spider mite at the concentration of 100mg L 1 .

Calcium Ion Activation

The calcium imaging experiments revealed that 8h, 8i, and viii could activate the release of calcium ions in insect (M. sepa-rata) central neurons at a higher concentration (50mg L 1) .

properties

IUPAC Name

N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2S/c1-24-9-8-22-15-7-6-14(19)10-16(15)25-18(22)21-17(23)13-4-2-12(11-20)3-5-13/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKINDYFVXMHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide

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